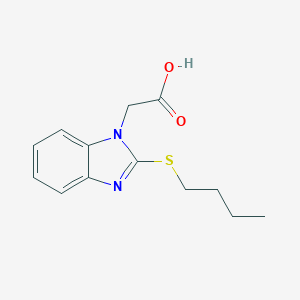

(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid

Description

Properties

IUPAC Name |

2-(2-butylsulfanylbenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-2-3-8-18-13-14-10-6-4-5-7-11(10)15(13)9-12(16)17/h4-7H,2-3,8-9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVWBSXUPRXRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC2=CC=CC=C2N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Cyclocondensation

The benzimidazole ring is synthesized via acid-catalyzed condensation of o-phenylenediamine with formic acid or its derivatives. For example:

Alternative Precursors

Carbon disulfide or thiourea derivatives enable thiol-functionalized benzimidazoles. For instance, reacting o-phenylenediamine with carbon disulfide in NaOH yields 2-mercaptobenzimidazole, a key intermediate.

Sulfanyl Group Introduction at Position 2

Nucleophilic Substitution

2-Mercaptobenzimidazole undergoes alkylation with butyl bromide:

Oxidative Thiolation

Butyl disulfide and iodine in DMSO oxidize the thiol to a sulfanyl group, though this method is less common due to byproduct formation.

Acetic Acid Functionalization at Position 1

Direct Alkylation

The N1 nitrogen is alkylated using bromoacetic acid derivatives:

-

Reaction : 2-Butylsulfanyl-benzimidazole (1.0 eq) reacts with ethyl bromoacetate (1.5 eq) in DMF with NaH (2.0 eq) at 0°C to room temperature for 12 hours.

-

Hydrolysis : The ethyl ester is hydrolyzed with NaOH (3N) in ethanol/water (1:1) at 60°C for 2 hours, acidified to pH 2 with HCl to precipitate the product.

Carbodiimide-Mediated Coupling

A two-step approach using tert-butyl carbazate and DCC coupling, followed by TFA deprotection, has been reported for analogous compounds.

Optimization and Green Chemistry Approaches

Solvent-Free Ultrasound Irradiation

Magnetic ionic liquid catalysts (e.g., imidazolium chlorozincate) under ultrasound reduce reaction times (30 minutes vs. 12 hours) and improve yields (75–82%).

Catalyst Recycling

Fe₃O₄-supported ionic liquids enable five reuse cycles without significant activity loss, enhancing sustainability.

Analytical Characterization

Challenges and Solutions

Regioselectivity

Thiol Oxidation

-

Issue : Butylsulfanyl group oxidation during synthesis.

-

Solution : Inert atmosphere (N₂) and antioxidant additives (e.g., BHT).

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Green Metrics |

|---|---|---|---|---|

| Classical Alkylation | 60–70 | 16 h | High | Moderate |

| Ultrasound-Assisted | 75–82 | 0.5 h | Moderate | High |

| Carbodiimide Coupling | 55–65 | 24 h | Low | Low |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzoimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoimidazole ring or the butylsulfanyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrogenated benzoimidazole derivatives.

Substitution: Various substituted benzoimidazole derivatives, depending on the nature of the substituent.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including those similar to (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid. For instance, compounds derived from benzimidazole have shown efficacy against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. The presence of specific substituents in the benzimidazole structure can enhance their antiviral activity significantly. For example, certain derivatives exhibited an effective concentration (EC50) as low as 1.11 mM against BVDV, indicating promising antiviral properties that could be further explored in the context of this compound .

Anti-inflammatory Effects

Benzimidazole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that various substituted benzimidazoles can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Compounds similar to this compound have demonstrated significant inhibition of COX-1 and COX-2 activities, with IC50 values indicating their potential as anti-inflammatory agents .

Table 1: Anti-inflammatory Activity of Benzimidazole Derivatives

Antiulcer Properties

Benzimidazole derivatives have been investigated for their antiulcer activity, particularly due to their ability to inhibit H+/K+-ATPase, an enzyme involved in gastric acid secretion. Compounds similar to this compound have shown significant reductions in gastric ulcers in animal models, suggesting potential therapeutic applications in treating gastric disorders .

Case Study 1: Antiviral Screening

A series of benzimidazole derivatives were screened for antiviral activity against various viral strains. Among these, a specific derivative demonstrated exceptional potency against BVDV with an EC50 value of 1.11 mM. This finding underscores the potential for developing new antiviral therapies based on the structural framework of this compound .

Case Study 2: Anti-inflammatory Evaluation

In a comparative study assessing the anti-inflammatory effects of several benzimidazole derivatives, one compound showed a remarkable reduction in edema volume compared to standard treatments like diclofenac. This suggests that modifications to the benzimidazole structure can lead to enhanced therapeutic effects .

Mechanism of Action

The mechanism of action of (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The butylsulfanyl group and the benzoimidazole core are likely to play crucial roles in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid and related compounds:

*Calculated based on molecular formula.

Key Observations:

Substituent Effects :

- The sec-butylsulfanyl group in the target compound introduces steric bulk and moderate lipophilicity, which may enhance membrane permeability compared to smaller substituents like methylsulfonyl .

- Sulfonic acid in Ensulizole confers high hydrophilicity, making it suitable for topical formulations.

- 5,6-Dimethyl groups in the benzimidazole core (CAS 7150-54-1) increase ring stability and may modulate electronic interactions in biochemical systems.

Functional and Application-Based Comparisons

Material Science and Cosmetics

- Ensulizole : Widely used in sunscreens due to its UV-absorbing properties. The sulfonic acid group ensures compatibility with aqueous formulations.

Biological Activity

(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by relevant case studies and research findings.

- Chemical Formula : C13H16N2O2S

- Molecular Weight : 252.35 g/mol

- CAS Number : 2772433

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. The compound has demonstrated significant antiproliferative effects against various cancer cell lines.

Key Findings

- Cell Line Testing : In vitro assays have shown that compounds similar to this compound exhibit high activity against lung cancer cell lines such as HCC827 and NCI-H358, with IC50 values indicating potent inhibition of cell proliferation (e.g., IC50 = 9.48 μM for HCC827) .

- Mechanism of Action : The mode of action appears to involve binding to DNA, specifically within the minor groove, which disrupts cellular processes essential for cancer cell survival .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, revealing effectiveness against various bacterial strains.

Antimicrobial Testing Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.12 μM |

| Escherichia coli | 25 μM |

These results indicate that the compound possesses notable antibacterial activity, particularly against Gram-positive bacteria .

Case Studies

- Antitumor Efficacy Study : A study published in MDPI reported that several benzimidazole derivatives, including those related to this compound, showed enhanced antitumor activity in 2D culture assays compared to 3D cultures. The findings suggest that while these compounds are effective in vitro, their efficacy may vary in more complex biological environments .

- Antimicrobial Activity Assessment : Another investigation assessed the antimicrobial properties of various benzimidazole derivatives against both Gram-negative and Gram-positive bacteria. The study concluded that compounds with similar structures to this compound exhibited promising antibacterial effects, indicating potential for development as therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid, and how can reaction conditions be optimized?

Answer: A plausible synthetic approach involves modifying methodologies used for structurally analogous compounds. For example, imidazol-1-yl-acetic acid derivatives are synthesized via nucleophilic substitution between 2-chloroacetate and imidazole derivatives under basic conditions . To introduce the butylsulfanyl moiety, a thiol-alkylation reaction could be employed, where a benzimidazole precursor reacts with 1-butanethiol in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF. Optimization should focus on:

- Reagent stoichiometry : Excess thiol (1.5–2.0 equivalents) to drive the reaction.

- Temperature : 60–80°C for 12–24 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.

Key intermediates should be characterized via ¹H/¹³C NMR and LC-MS to confirm regioselectivity .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the benzimidazole core, butylsulfanyl substitution, and acetic acid linkage. Compare chemical shifts with analogs like [2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid (δ 7.5–8.5 ppm for aromatic protons; δ 4.5–5.0 ppm for the acetic acid methylene group) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅N₂O₂S₂).

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .

- HPLC : Purity >95% using a C18 column (acetonitrile/water + 0.1% TFA).

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental X-ray crystallographic data and computational structural predictions?

Answer: Discrepancies often arise from crystal packing effects or conformational flexibility of the butylsulfanyl chain. Strategies include:

Refinement with SHELXL : Use anisotropic displacement parameters and restraints for flexible moieties. Apply the Hirshfeld test to validate hydrogen bonding and van der Waals interactions .

DFT Calculations : Compare optimized gas-phase structures (B3LYP/6-31G* level) with crystallographic data to identify steric or electronic distortions.

Temperature-Dependent Crystallography : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects on the butylsulfanyl group .

Q. What experimental strategies can elucidate the biochemical interactions of the butylsulfanyl moiety in this compound?

Answer:

- Enzyme Inhibition Assays : Test the compound against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Compare IC₅₀ values with analogs lacking the butylsulfanyl group to isolate its contribution .

- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., benzimidazole-binding enzymes) to assess hydrophobic stabilization by the butyl chain.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to receptors like histamine H₂ receptors , where the sulfanyl group may enhance affinity via sulfur-aromatic interactions .

Q. How can metabolic flux analysis (MFA) be adapted to study the degradation pathways of this compound in microbial systems?

Answer: While direct evidence is lacking for this compound, MFA methodologies from acetogenic bacteria studies (e.g., Acetobacter pasteurianus) can be adapted :

Isotopic Labeling : Use ¹³C-labeled compound to trace carbon flow in microbial cultures.

LC-MS/MS Profiling : Identify metabolites (e.g., sulfoxide derivatives or benzoimidazole fragments) in cell lysates.

Constraint-Based Modeling : Integrate genomic data to map degradation pathways (e.g., via β-oxidation of the butyl chain or sulfanyl group oxidation ) .

Data Contradiction Analysis

Scenario : Conflicting bioactivity results in in vitro vs. in vivo studies.

Resolution Framework :

Solubility Testing : Measure solubility in PBS and cell culture media. Poor solubility (common with hydrophobic benzimidazoles) may reduce in vivo bioavailability .

Plasma Protein Binding : Use equilibrium dialysis to assess binding to albumin, which may sequester the compound.

Metabolite Identification : Perform LC-HRMS on plasma samples to detect sulfoxide or glucuronide metabolites that alter activity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.